molecular formula C10H8BrNO3 B2707675 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 3293-67-2

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2707675
CAS No.: 3293-67-2
M. Wt: 270.082
InChI Key: IMRXCWIIGSLQJA-UHFFFAOYSA-N
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Description

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the seventh position, and a ketone group at the first position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 7-nitro-3,4-dihydronaphthalen-1(2H)-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an appropriate solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., copper(I) iodide).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 2-amino-7-nitro-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 2-bromo-7-amino-3,4-dihydronaphthalen-1(2H)-one.

    Oxidation: Formation of 2-bromo-7-nitronaphthalene-1-carboxylic acid.

Scientific Research Applications

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-3,4-dihydronaphthalen-1(2H)-one:

    2-Bromo-7-nitronaphthalene: Lacks the ketone group, altering its chemical properties and reactivity.

Uniqueness

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-bromo-7-nitro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRXCWIIGSLQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 9.56 g (0.05 mol) of 7-nitro-1-tetralone in 250 mL of ether was added bromine dropwise. The progress of the reaction was followed by thin layer chromatography (fl. silica gel/CH2Cl2). When all of the starting material had been consumed, the mixture was concentrated and cyclohexane was added. The white solid was removed by filtration to afford 2.25 g of 2-bromo-7-nitrotetralone, mp 94°-96° C.
Quantity
9.56 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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